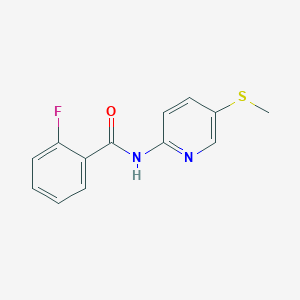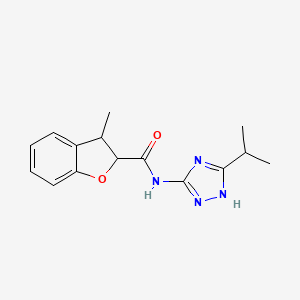![molecular formula C16H21NO2S B7594359 [3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTM or MTMOM, and it has a molecular formula of C16H21NO3S.
Mécanisme D'action
MTMOM is believed to work by binding to the active site of the enzymes it inhibits, preventing them from breaking down neurotransmitters. This leads to an accumulation of neurotransmitters in the brain, which can have a range of effects on brain function.
Biochemical and Physiological Effects:
MTMOM has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, and to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential use as a pesticide, due to its ability to inhibit the activity of certain enzymes in insects.
Avantages Et Limitations Des Expériences En Laboratoire
MTMOM has several advantages as a research tool. It is highly pure and stable, making it easy to work with in the lab. It is also relatively inexpensive, which makes it accessible to researchers with limited resources. However, there are some limitations to its use. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, its effects on human health and the environment are not yet fully understood.
Orientations Futures
There are many potential future directions for research on MTMOM. It could be studied further for its potential applications in the treatment of neurodegenerative disorders, or for its use as a pesticide. It could also be studied for its potential effects on human health and the environment, to better understand its safety and potential risks. Additionally, new synthesis methods could be developed to improve the efficiency and yield of the current process. Overall, MTMOM is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MTMOM involves the reaction of 4-methylthiophenol with 2-chloroacetyl-1,3-dioxolane, followed by treatment with morpholine. This process yields a white crystalline powder that is highly pure and stable.
Applications De Recherche Scientifique
MTMOM has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have a range of effects on brain function.
Propriétés
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-12-4-6-13(7-5-12)14-11-20-10-8-17(14)16(18)15-3-2-9-19-15/h4-7,14-15H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSWLVZWLBRTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)




![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)